Cas no 2034506-87-9 (1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide)

1-Methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-pyrazole hybrid scaffold. Its structure combines a 1,2-dihydropyridin-2-one core with a pyridinyl-substituted pyrazole moiety, linked via an ethylcarboxamide bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of protein-protein interactions. The compound's rigid, planar framework may enhance binding affinity to biological targets, while the pyridine and pyrazole groups offer sites for further derivatization. Its synthetic versatility and well-defined pharmacophoric elements make it a valuable intermediate for drug discovery and biochemical research. The compound's purity and stability are critical for reproducible experimental results.
1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide structure
2034506-87-9 structure
Product Name:1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide
CAS No:2034506-87-9
MF:C17H17N5O2
MW:323.349182844162
CID:6072970
PubChem ID:126850959
Update Time:2025-08-05

1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide
    • AKOS032466269
    • F6525-5674
    • 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
    • 2034506-87-9
    • 1-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
    • Inchi: 1S/C17H17N5O2/c1-21-9-2-3-15(17(21)24)16(23)19-8-10-22-12-14(11-20-22)13-4-6-18-7-5-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,23)
    • InChI Key: NMFAGBPFVGVKEO-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CN(C)C1=O)NCCN1C=C(C2C=CN=CC=2)C=N1

Computed Properties

  • Exact Mass: 323.13822480g/mol
  • Monoisotopic Mass: 323.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 80.1Ų

1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide

Comprehensive Analysis of 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide (CAS No. 2034506-87-9)

The compound 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide (CAS No. 2034506-87-9) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyridine core coupled with a pyrazole moiety, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymatic pathways, given its ability to interact with various biological receptors.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide stands out due to its modular design, which allows for fine-tuning of its pharmacological properties. This adaptability is crucial for addressing challenges such as drug resistance and off-target effects, which are common concerns in modern therapeutics.

One of the most frequently searched questions in the scientific community is: "What are the potential therapeutic targets for pyridine-pyrazole hybrids?" Studies suggest that compounds like CAS No. 2034506-87-9 exhibit affinity for kinases and G-protein-coupled receptors (GPCRs), making them valuable in oncology and neurology research. Additionally, their bioavailability and metabolic stability are often highlighted in discussions about optimizing drug-like properties.

The synthesis of 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions, including condensation and cyclization processes. Researchers emphasize the importance of green chemistry principles in its production, aligning with global trends toward sustainable pharmaceutical manufacturing. This focus on eco-friendly methodologies resonates with broader industry shifts, as evidenced by the rising popularity of keywords like "sustainable drug synthesis" and "green catalysts in organic chemistry."

Another hot topic is the role of artificial intelligence (AI) in accelerating the discovery of compounds like CAS No. 2034506-87-9. Machine learning models are increasingly used to predict binding affinities and optimize molecular structures, reducing the time and cost associated with traditional trial-and-error approaches. This intersection of chemistry and technology has sparked debates about the future of drug development, with many asking: "How can AI enhance the design of heterocyclic compounds?"

From a commercial perspective, the patent landscape surrounding pyridine-pyrazole derivatives is highly competitive. Companies are investing heavily in protecting intellectual property related to these molecules, given their potential in treating chronic diseases. Analysts often track keywords such as "patent trends in kinase inhibitors" to gauge market dynamics and investment opportunities.

In conclusion, 1-methyl-2-oxo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1,2-dihydropyridine-3-carboxamide represents a fascinating area of research at the intersection of chemistry, biology, and technology. Its versatility, combined with the growing emphasis on sustainability and AI-driven innovation, positions it as a compound of significant interest for both academic and industrial stakeholders. As the scientific community continues to explore its applications, this molecule is likely to remain a focal point in discussions about the future of medicinal chemistry.

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